molecular formula C19H13N3O3S2 B2882776 7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide CAS No. 921569-13-3

7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide

Cat. No. B2882776
CAS RN: 921569-13-3
M. Wt: 395.45
InChI Key: YSEYHRWBUCHCJI-UHFFFAOYSA-N
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Description

“7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzofuran-2-carboxamide”, also known as BTHWA, is an amide derivative of benzothiadiazole . It has been discovered to exhibit high inducing efficacy at the molecular level .

Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on synthesizing novel compounds derived from benzofuran and investigating their biological activities. For instance, compounds with benzofuran derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds exhibited significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). This suggests that compounds related to 7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide could potentially be explored for similar pharmacological properties.

Antimicrobial and Anticancer Properties

Compounds containing benzofuran and its derivatives have also been reported to possess antimicrobial and anticancer properties. For example, a benzoisofuranone derivative exhibited significant antimicrobial activity, with minimum inhibitory concentrations ranging from 3.13 to 100 microg/ml (Rahman & Gray, 2005). Another study synthesized hybrid molecules containing benzo-2,1,3-thiadiazole, benzofuran, and arylselanyl moieties, which showed yellow-orange region emission upon fluorescence analysis, indicating potential applications in biomolecule interactive studies (Neto et al., 2020).

Inhibition of Cell Adhesion

Research has also explored the inhibition of cell adhesion by compounds featuring benzofuran and related structures. Such compounds inhibited the expression of E-selectin, ICAM-1, and VCAM-1, demonstrating oral activity in models of inflammation (Boschelli et al., 1995). This indicates that related compounds could be researched for their potential in treating inflammatory conditions.

Mechanism of Action

Target of Action

tulipea .

Mode of Action

The compound acts as an inducer of systemic acquired resistance (SAR) in plants . SAR is a “whole-plant” resistance response that occurs following an earlier localized exposure to pathogens. The compound’s interaction with its targets leads to the stimulation of the plant’s immune response, providing efficient protection against fusariosis .

Result of Action

This stands in contrast to other results on SAR induction, where yield reduction may occur due to excessive metabolic imbalance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. The study referenced was conducted under greenhouse conditions , which might differ from field conditions.

properties

IUPAC Name

7-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-9-20-15-14(26-9)7-6-11-17(15)27-19(21-11)22-18(23)13-8-10-4-3-5-12(24-2)16(10)25-13/h3-8H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEYHRWBUCHCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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